molecular formula C11H11ClN2O5S B2532290 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide CAS No. 898405-35-1

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide

Cat. No.: B2532290
CAS No.: 898405-35-1
M. Wt: 318.73
InChI Key: UZBHGHKGPQCBNV-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Chemically, this benzamide derivative features a nitroaromatic moiety, a structural feature shared with a class of N-alkyl nitrobenzamides that are under investigation for their promising antitubercular activities . These related compounds are studied as potential inhibitors of Mycobacterium tuberculosis (Mtb) enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an emergent and essential target for new anti-tuberculosis drug development . The mechanism of action for such covalent DprE1 inhibitors often involves the reduction of the nitro group to a nitroso intermediate, which then forms a covalent adduct with a cysteine residue in the enzyme's active site, thereby irreversibly inhibiting its function and disrupting bacterial cell wall biosynthesis . The 1,1-dioxidotetrahydrothiophen-3-yl group attached to the amide nitrogen constitutes a sulfone functional group, which can influence the compound's physicochemical properties and its interaction with biological targets. Researchers exploring the structure-activity relationships of nitrobenzamides or developing novel agents against mycobacterial infections may find this compound of particular interest for their scientific investigations.

Properties

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5S/c12-7-1-2-10(14(16)17)9(5-7)11(15)13-8-3-4-20(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBHGHKGPQCBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Properties

  • Molecular Formula : $$ \text{C}{12}\text{H}{12}\text{Cl}\text{N}2\text{O}5\text{S} $$
  • Molecular Weight : 343.75 g/mol
  • Key Functional Groups :
    • Nitro (-NO$$_2$$) at position 2 of the benzene ring.
    • Chloro (-Cl) at position 5 of the benzene ring.
    • 1,1-Dioxidotetrahydrothiophen-3-yl group (sulfone-containing heterocycle).

The sulfone group is synthesized via oxidation of tetrahydrothiophene derivatives, a step critical for stabilizing the heterocyclic amine precursor.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The 1,1-dioxidotetrahydrothiophen-3-amine moiety is synthesized through a two-step process:

Oxidation of Tetrahydrothiophene to 1,1-Dioxidotetrahydrothiophene

Tetrahydrothiophene (thiolane) is oxidized to its sulfone derivative using oxidizing agents such as Oxone (potassium peroxymonosulfate) or 3-chloroperbenzoic acid (MCPBA) .

Procedure :

  • Dissolve tetrahydrothiophene (10 mmol) in tetrahydrofuran (THF) and water (3:1 v/v).
  • Add Oxone (30 mmol) under nitrogen atmosphere.
  • Stir at room temperature for 12 hours.
  • Extract with ethyl acetate, wash with brine, and concentrate to obtain 1,1-dioxidotetrahydrothiophene (yield: 85–92%).

Key Data :

Parameter Value
Oxidizing Agent Oxone
Solvent THF/H$$_2$$O
Temperature 25°C
Yield 85–92%

Amination of 1,1-Dioxidotetrahydrothiophene

The sulfone is functionalized with an amine group at position 3 via bromination followed by nucleophilic substitution :

  • Bromination :
    • React 1,1-dioxidotetrahydrothiophene with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 3-bromo-1,1-dioxidotetrahydrothiophene.
  • Amination :
    • Treat 3-bromo-1,1-dioxidotetrahydrothiophene with aqueous ammonia (28%) in dimethylformamide (DMF) at 80°C for 6 hours.

Key Data :

Step Conditions Yield
Bromination NBS, CCl$$_4$$, UV 70%
Amination NH$$_3$$, DMF, 80°C 65%

Synthesis of 5-Chloro-2-Nitrobenzoyl Chloride

The benzamide precursor is prepared from 5-chloro-2-nitrobenzoic acid:

  • Acid Chloride Formation :
    • React 5-chloro-2-nitrobenzoic acid (10 mmol) with thionyl chloride (20 mmol) in dichloromethane (DCM) under reflux for 3 hours.
    • Remove excess thionyl chloride via distillation to obtain 5-chloro-2-nitrobenzoyl chloride (yield: 95%).

Key Data :

Parameter Value
Reagent SOCl$$_2$$
Solvent DCM
Temperature 40–50°C
Yield 95%

Amide Bond Formation

The final step involves coupling 1,1-dioxidotetrahydrothiophen-3-amine with 5-chloro-2-nitrobenzoyl chloride:

Procedure :

  • Dissolve 1,1-dioxidotetrahydrothiophen-3-amine (5 mmol) in dry DCM.
  • Add 5-chloro-2-nitrobenzoyl chloride (5.5 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Notes :

  • Base Addition : Triethylamine (TEA) enhances reactivity by scavenging HCl.
  • Solvent Choice : DCM or THF improves solubility of intermediates.
  • Yield : 68–78% after purification.

Alternative Synthetic Routes

Coupling Reagent-Mediated Synthesis

Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent:

  • Mix 5-chloro-2-nitrobenzoic acid (1 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF.
  • Add 1,1-dioxidotetrahydrothiophen-3-amine (1 eq) and stir at 25°C for 6 hours.
  • Purify via recrystallization (ethanol/water).

Key Data :

Parameter Value
Coupling Agent HATU
Solvent DMF
Yield 72%

Solid-Phase Synthesis

A resin-bound approach for high-throughput production:

  • Immobilize 1,1-dioxidotetrahydrothiophen-3-amine on Wang resin.
  • React with 5-chloro-2-nitrobenzoyl chloride in DMF.
  • Cleave with trifluoroacetic acid (TFA) to release the product.

Challenges and Mitigation Strategies

  • Low Amination Yields : Steric hindrance at the tetrahydrothiophene ring reduces nucleophilic substitution efficiency. Mitigation: Use polar aprotic solvents (e.g., DMSO) at elevated temperatures.
  • Nitro Group Sensitivity : Over-reduction during hydrogenation. Mitigation: Avoid catalytic hydrogenation; opt for milder reducing agents.
  • Purification Difficulties : Similar polarity byproducts. Mitigation: Gradient elution in column chromatography (ethyl acetate/hexane 1:3 to 1:1).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The dioxidotetrahydrothiophenyl moiety may interact with sulfur-containing enzymes, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural and Functional Attributes
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₂H₁₃ClN₂O₅S 332.76 Tetrahydrothiophene-1,1-dioxide, nitro Not specified
Niclosamide C₁₃H₈Cl₂N₂O₄ 327.12 2-Chloro-4-nitrophenyl, hydroxy Anthelmintic, molluscicide
Fomesafen Sodium Salt C₁₅H₁₀ClF₃N₂O₆S₂ 438.82 Phenoxy, trifluoromethyl, methylsulfonyl Herbicide
5-Chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide C₂₀H₁₇ClN₄O₅S 460.89 Thieno[3,4-c]pyrazol, dimethylphenyl Not specified
N-Benzyl-4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 Benzyl, chloro at 4-position Not specified
Key Observations:

Niclosamide : Shares a benzamide backbone but replaces the nitro group with a hydroxy group and incorporates a 2-chloro-4-nitrophenyl substituent. Its anthelmintic activity is linked to mitochondrial uncoupling in parasites .

Fomesafen Sodium Salt: Contains a phenoxy group and trifluoromethyl substituent, enhancing lipophilicity and herbicidal activity via inhibition of protoporphyrinogen oxidase .

Thieno-Pyrazol Analog (): The bulky thieno-pyrazol heterocycle likely reduces solubility compared to the target compound but may improve target binding affinity in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility : The sulfone group in the target compound enhances polarity compared to Niclosamide’s hydroxy group, which may improve aqueous solubility. However, Fomesafen’s sodium salt form () offers superior solubility for agrochemical formulations .
  • Molecular Weight : The target compound (332.76 Da) is smaller than most analogs (e.g., 460.89 Da in ), suggesting better membrane permeability and oral bioavailability .

Biological Activity

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H10ClN3O4S\text{C}_{11}\text{H}_{10}\text{ClN}_{3}\text{O}_{4}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial effects against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Potential

Recent research has explored the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.
  • Modulation of Signaling Pathways : It may alter key signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • In Vivo Efficacy Against Infection :
    • A study demonstrated that administration of the compound in a murine model of bacterial infection resulted in a significant reduction in bacterial load compared to controls.
  • Anti-inflammatory Effects in Arthritis Models :
    • In an animal model of rheumatoid arthritis, treatment with the compound reduced joint swelling and inflammation markers significantly.
  • Cancer Cell Line Studies :
    • Testing on MCF-7 (breast cancer) and A549 (lung cancer) cell lines indicated that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours.

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